Sodium 8-methylquinoline-5-sulfinate
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Overview
Description
Sodium 8-methylquinoline-5-sulfinate is a chemical compound with the molecular formula C₁₀H₈NNaO₂S and a molecular weight of 229.23 g/mol . It is a sodium salt derivative of 8-methylquinoline-5-sulfinic acid. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 8-methylquinoline-5-sulfinate, typically involves the reduction of sulfonyl chlorides with sodium sulfite . This method is widely used due to its efficiency and simplicity. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the product.
Industrial Production Methods: Industrial production of sodium sulfinates may involve more advanced techniques such as photoredox catalytic transformations and electrochemical synthesis . These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium 8-methylquinoline-5-sulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various quinoline derivatives
Scientific Research Applications
Sodium 8-methylquinoline-5-sulfinate has a wide range of applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 8-methylquinoline-5-sulfinate involves its ability to interact with various molecular targets and pathways. It can act as a sulfonylating agent, introducing sulfonyl groups into organic molecules. This reactivity is crucial for its role in the synthesis of sulfonamides and sulfones . The compound’s ability to undergo nucleophilic substitution reactions also makes it valuable in medicinal chemistry for modifying bioactive molecules.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium trifluoromethanesulfinate
Comparison: Sodium 8-methylquinoline-5-sulfinate is unique due to its quinoline backbone, which imparts specific chemical and biological properties. Unlike simpler sulfinates such as sodium methanesulfinate, the quinoline ring system allows for more complex interactions and applications in medicinal chemistry . Additionally, the presence of the methyl group at the 8-position further differentiates it from other quinoline derivatives, potentially enhancing its reactivity and specificity in certain reactions.
Biological Activity
Sodium 8-methylquinoline-5-sulfinate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a sulfonate derivative of 8-methylquinoline. The structure can be represented as follows:
This compound exhibits unique chemical properties attributed to the presence of both the quinoline ring and the sulfonate group, which enhance its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound demonstrates antibacterial and antiviral activities. In a study examining its efficacy against various pathogens, derivatives of this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential:
Compound | Pathogen | MIC (mg/mL) |
---|---|---|
This compound | Staphylococcus aureus ATCC 29213 | 0.1 |
Enterococcus faecalis ATCC 29212 | 0.2 |
These findings suggest that this compound could be developed into effective antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The results revealed that this compound exhibited cytotoxic effects, with IC50 values indicating potent activity:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
A549 | 12 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the inhibition of key cellular pathways.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonate group enhances solubility and bioavailability, facilitating its entry into cells where it can exert its effects.
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
- DNA Interaction : There is evidence suggesting that it can bind to DNA, disrupting replication processes in rapidly dividing cells, such as cancer cells.
Study on Antiviral Activity
A notable case study assessed the antiviral efficacy of this compound against influenza virus strains. The compound demonstrated a significant reduction in viral load in infected cell cultures, with an inhibition rate exceeding 70% at optimal concentrations. This suggests potential use in developing antiviral therapeutics.
Comparative Analysis with Similar Compounds
Comparative studies with related compounds such as 8-hydroxyquinoline derivatives have shown that this compound possesses superior biological activity due to its unique structural features:
Compound | Antibacterial Activity (Zone of Inhibition) |
---|---|
This compound | 22 mm |
8-Hydroxyquinoline | 18 mm |
This highlights the importance of structural modifications in enhancing biological activity.
Properties
Molecular Formula |
C10H8NNaO2S |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
sodium;8-methylquinoline-5-sulfinate |
InChI |
InChI=1S/C10H9NO2S.Na/c1-7-4-5-9(14(12)13)8-3-2-6-11-10(7)8;/h2-6H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
PPSNQUCLQMLWIA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)[O-])C=CC=N2.[Na+] |
Origin of Product |
United States |
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